molecular formula C20H22N4O B2380275 (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide CAS No. 1100225-23-7

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide

Cat. No. B2380275
CAS RN: 1100225-23-7
M. Wt: 334.423
InChI Key: VXCOCZMJVDEESX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. .


Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Structural Characterization and Molecular Electronics

Research involving compounds like pyrrol and its derivatives, such as "Geometric and electronic structural characterization of (3-cyano-4,5-dimethyl pyrrol-2-yl) oxamic acid ethyl ester," has focused on their structural characterization using techniques like X-ray diffraction. These studies reveal insights into electron delocalization within the pyrrole ring, suggesting potential applications in molecular electronics where such properties could be harnessed for developing π-type charge-transfer complexes (Duchamp et al., 1983).

Synthesis of Heterocyclic Compounds

Compounds related to the query have been explored for their utility in synthesizing a variety of heterocyclic compounds. For instance, "A facile route to pyrroles, isoindoles and hetero fused analogues" discusses the decarboxylative cyclisation of enamino acids derived from various carbonyl compounds and amino acids, leading to pyrroles and other fused pyrroles. This process underscores the role of such compounds in synthesizing complex heterocyclic structures, which are crucial in pharmaceuticals and materials science (Gabbutt et al., 2002).

Antimicrobial and Antioxidant Applications

The synthesis of new heterocyclic compounds incorporating motifs similar to the queried compound often targets antimicrobial and antioxidant applications. "Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety" exemplifies research into compounds designed for biological activity, indicating the potential of such chemicals in developing new therapeutic agents (Bondock et al., 2008).

Materials Science and Membrane Technology

Further extending the application to materials science, "Effect of coagulation media on membrane formation and vapor permeation performance of novel aromatic polyamide membrane" presents research on using aromatic polyamides for membrane technology. Such studies suggest that compounds with a structural resemblance to the query may contribute to advancements in selective permeation and separation technologies, relevant for environmental and chemical engineering applications (Fan et al., 2002).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve examining its interactions with biological molecules, its effects on cellular processes, and its overall effects in an organism .

Safety and Hazards

This involves examining the safety and hazards associated with the compound. This can include its toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, areas where further study is needed, and predictions about future developments .

properties

IUPAC Name

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-14-11-16(15(2)24(14)19-6-7-19)12-17(13-21)20(25)23-10-8-18-5-3-4-9-22-18/h3-5,9,11-12,19H,6-8,10H2,1-2H3,(H,23,25)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCOCZMJVDEESX-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)NCCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)NCCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide

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